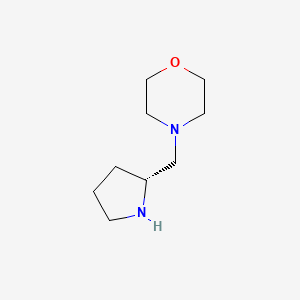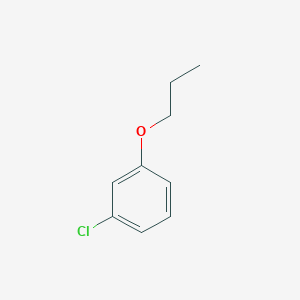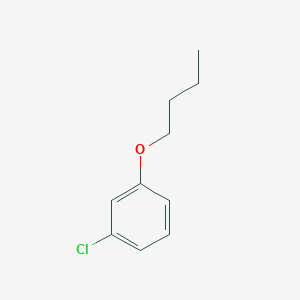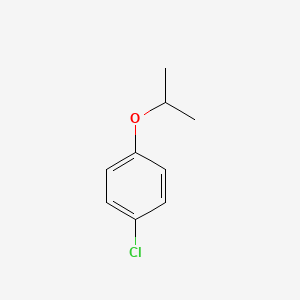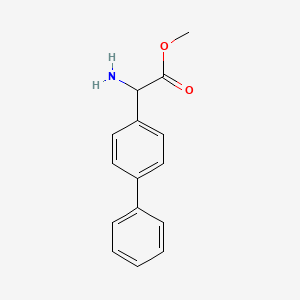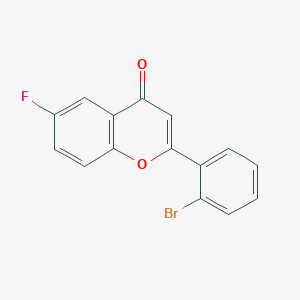
2'-Bromo-6-fluoroflavone
Vue d'ensemble
Description
2’-Bromo-6-fluoroflavone is a chemical compound . It is available for purchase from various suppliers . More detailed information about its chemical properties, structure, and other characteristics can be found in chemical databases .
Synthesis Analysis
The synthesis of flavones, which includes 2’-Bromo-6-fluoroflavone, has been studied extensively. One method involves the use of palladium (II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method provides a variety of flavones and flavanones from 2’-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) . The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Bromo-6-fluoroflavone can be found in chemical databases . These properties include its molecular formula, molecular weight, and other related information .Mécanisme D'action
Target of Action
Flavonoids, including 2’-Bromo-6-fluoroflavone, are known to target multiple genes and pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors . These targets play crucial roles in various biological processes, including inflammation, cancer progression, and immune response .
Mode of Action
The mode of action of flavonoids is associated with their ability to inhibit oxidative stress and related downstream responses, including inflammatory diseases . They interact with their targets, leading to changes in the activity of these targets and subsequently affecting the cellular processes they regulate .
Biochemical Pathways
Flavonoids affect various biochemical pathways. Their effectiveness in both chemoprevention and chemotherapy is associated with their targeting of multiple genes and pathways . .
Result of Action
Flavonoids, including 2’-Bromo-6-fluoroflavone, exhibit anti-inflammatory and anticancer activities and enhance the immune system . They have been shown to inhibit cell migration and induce apoptosis, leading to cell cycle arrest . .
Action Environment
Environmental conditions such as light, water availability, and temperature, as well as hormones and physical injuries, can influence the expression of the genes involved in flavonoid biosynthesis, leading to changes in their availability . These factors can potentially influence the action, efficacy, and stability of 2’-Bromo-6-fluoroflavone.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Bromo-6-fluoroflavone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its unique biochemical and physiological effects make it a valuable tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for 2-Bromo-6-fluoroflavone research. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Additionally, its neuroprotective effects could be explored further for potential use in treating neurodegenerative diseases. In immunology, its immunomodulatory properties could be studied further for potential use in treating autoimmune diseases. Finally, its mechanism of action could be further elucidated to better understand its effects on biological processes.
In conclusion, 2-Bromo-6-fluoroflavone is a synthetic flavone derivative with potential applications in various scientific research fields. Its unique biochemical and physiological effects make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential use as a therapeutic agent.
Applications De Recherche Scientifique
2-Bromo-6-fluoroflavone has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been found to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. In immunology, 2-Bromo-6-fluoroflavone has been shown to modulate the immune response and can be used as an immunomodulatory agent.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-bromophenyl)-6-fluorochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrFO2/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHITWVCICYLLKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230199 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527751-47-9 | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527751-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-1-Benzopyran-4-one, 2-(2-bromophenyl)-6-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



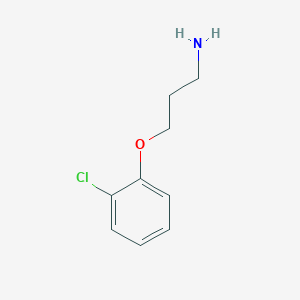
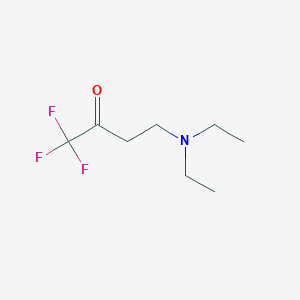

![[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3042120.png)
